molecular formula C14H10N4OS B10986947 N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide

Cat. No.: B10986947
M. Wt: 282.32 g/mol
InChI Key: FYDBBZBCFVWXBE-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide is a pincer-type compound. It features a tricationic pro-ligand with two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group. The compound’s crystal structure reveals three triflate anions (CF₃SO₃⁻) in the asymmetric unit, with two of the triflate ligands connected to the pincer cation via strong N–H⋯O hydrogen bonds .

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C14H10N4OS/c19-13(11-3-1-2-6-16-11)18-14-17-12(9-20-14)10-4-7-15-8-5-10/h1-9H,(H,17,18,19)

InChI Key

FYDBBZBCFVWXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

The synthetic route for N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide is not explicitly mentioned in the literature. it likely involves the condensation of appropriate precursors under specific reaction conditions. Further research is needed to uncover the exact synthetic pathway.

Chemical Reactions Analysis

The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain speculative due to limited available data. Major products formed from these reactions would depend on the specific reaction type.

Scientific Research Applications

While information on specific applications is scarce, pincer-type ligands like N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide have potential in anion recognition and supramolecular chemistry. They may also find use in catalysis, molecular switches, and metal extraction .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Further studies are necessary to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Unfortunately, direct comparisons with similar compounds are challenging due to the limited literature on N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide. Identifying related compounds and highlighting its uniqueness would require additional research.

Biological Activity

N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide is a complex organic compound that combines pyridine and thiazole moieties, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C14H10N4OS
  • Molecular Weight : 282.32 g/mol

The compound's structure includes a thiazole ring, which is associated with various biological activities, making it a candidate for further pharmacological studies.

Pharmacological Properties

Research indicates that compounds containing thiazole and pyridine rings exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some studies suggest that pyridine-thiazole hybrids can inhibit the proliferation of cancer cells.
  • Anti-inflammatory Effects : Certain derivatives demonstrate potential in reducing inflammation markers in vitro.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, preliminary studies suggest:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate the activity of various receptors, influencing cellular responses.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Studies : A study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
    Cell LineIC50 (µM)Mechanism
    Patu898810.5Apoptosis induction
    SGC79018.7Cell cycle arrest
    SMMC772112.3Caspase activation
  • Antimicrobial Activity : Another investigation assessed its efficacy against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus15 µg/mL
    Escherichia coli20 µg/mL

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Recent methodologies include:

  • Microwave-Assisted Synthesis : This technique enhances yield and reduces reaction time.
  • Solvent-Free Conditions : These methods aim to minimize environmental impact while maximizing efficiency.

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole or pyridine components can significantly influence potency and selectivity against various biological targets.

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